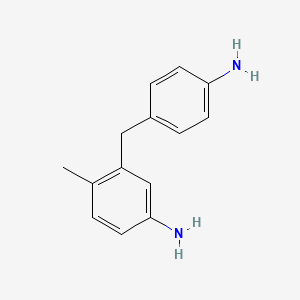
3-((4-Aminophenyl)methyl)-p-toluidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4-Aminophenyl)methyl)-p-toluidine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a methyl group and a p-toluidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Aminophenyl)methyl)-p-toluidine typically involves the reaction of 4-aminobenzyl chloride with p-toluidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-((4-Aminophenyl)methyl)-p-toluidine undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions typically require catalysts such as iron (Fe) or aluminum chloride (AlCl₃) and are carried out under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
3-((4-Aminophenyl)methyl)-p-toluidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of 3-((4-Aminophenyl)methyl)-p-toluidine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, affecting their stability and reactivity.
相似化合物的比较
Similar Compounds
4-Aminophenol: Similar in structure but lacks the p-toluidine moiety.
p-Toluidine: Similar in structure but lacks the 4-aminophenylmethyl group.
Aniline: A simpler aromatic amine with only an amino group attached to the benzene ring.
Uniqueness
3-((4-Aminophenyl)methyl)-p-toluidine is unique due to the presence of both the 4-aminophenylmethyl and p-toluidine moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to its simpler analogs.
生物活性
3-((4-Aminophenyl)methyl)-p-toluidine, also known as p-toluidine derivative, is a compound that has garnered attention for its potential biological activities. This article explores its antimicrobial properties, toxicity, and other relevant biological effects based on diverse sources.
Chemical Structure and Properties
The chemical structure of this compound features an amino group attached to a phenyl ring, which is further substituted with a methyl group. This configuration is significant as it influences the compound's biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) demonstrating significant potency:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| K. pneumoniae | 16 |
| P. aeruginosa | 8 |
These results suggest that the compound could serve as a potential antimicrobial agent in therapeutic applications .
Toxicological Studies
Toxicity assessments have been conducted to evaluate the safety profile of this compound. In animal studies, varying doses were administered to observe survival rates and adverse effects:
| Dose (mg/kg) | Survival Rate (%) |
|---|---|
| 500 | 50 |
| 62.5 | 50 |
| 31.25 | 100 |
These studies indicate that at lower doses, the compound exhibits a favorable safety profile, while higher doses may pose risks .
Case Study: Antifungal Activity
In a comparative study of synthesized organic compounds, derivatives of p-toluidine were tested for antifungal activity against Fusarium oxysporum. The results indicated that certain structural modifications enhanced antifungal efficacy significantly:
- Compounds with methoxy and sulfonamide groups showed improved activity.
- The most potent derivatives had MIC values comparable to established antifungal agents like miconazole .
Case Study: Carcinogenic Potential
A long-term study investigated the carcinogenic potential of related compounds. While no direct evidence was found linking this compound to cancer in animal models, the study noted increased incidences of tumors in high-dose groups of structurally similar compounds . This underscores the necessity for further research into the long-term effects of exposure.
属性
CAS 编号 |
85423-09-2 |
|---|---|
分子式 |
C14H16N2 |
分子量 |
212.29 g/mol |
IUPAC 名称 |
3-[(4-aminophenyl)methyl]-4-methylaniline |
InChI |
InChI=1S/C14H16N2/c1-10-2-5-14(16)9-12(10)8-11-3-6-13(15)7-4-11/h2-7,9H,8,15-16H2,1H3 |
InChI 键 |
SJGGHASKJNUCMZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)N)CC2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















